

Comparative Analysis of In Vitro Efficacy of Substituted Indazole Derivatives

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Compound of Interest

Compound Name: *4-Fluoro-6-nitro-1H-indazole*

Cat. No.: *B1326381*

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This guide provides a comparative overview of the in vitro biological activities of various substituted 1H-indazole derivatives, with a focus on their antiproliferative and antiprotozoal efficacy. The data presented is compiled from multiple studies to facilitate an objective comparison of their performance.

Data Presentation

The following tables summarize the in vitro inhibitory activities of different indazole derivatives against a range of cancer cell lines and *Leishmania* species. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.

Table 1: Antiproliferative Activity of Indazole Derivatives against Human Cancer Cell Lines

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) |
|-----------------------------|---|------------------|-----------------|
| 2f | Indazole derivative | 4T1 (Breast) | 0.23–1.15[1][2] |
| 6o | 1H-indazole-3-amine derivative | K562 (Leukemia) | 5.15[3][4] |
| A549 (Lung) | > 50 | | |
| PC-3 (Prostate) | > 50 | | |
| Hep-G2 (Hepatoma) | > 50 | | |
| Indazol-Pyrimidine 4f | Indazole-pyrimidine hybrid | MCF-7 (Breast) | 1.629[5][6] |
| Indazol-Pyrimidine 4i | Indazole-pyrimidine hybrid | MCF-7 (Breast) | 1.841[5][6] |
| A549 (Lung) | 2.305[5][6] | | |
| Caco2 (Colon) | 4.990[5] | | |
| Indazol-Pyrimidine 4a | Indazole-pyrimidine hybrid | A549 (Lung) | 3.304[5][6] |
| 6-nitro-indazole derivative | 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole | NCI-H460 (Lung) | 5–15[7] |

Table 2: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives[8][9]

| Compound ID | Target Species | IC50 (µM) |
|-------------|----------------|-----------|
| 4 | L. infantum | 5.53 |
| 5 | L. infantum | 4 |
| 7 | L. infantum | 117 |
| 10 | L. infantum | 62 |
| 11 | L. infantum | 6 |
| L. tropica | 76 | |
| 12 | L. infantum | 36.33 |
| 13 | L. infantum | 110 |
| L. major | 38 | |
| L. tropica | 186 | |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental results. The following are representative protocols for the in vitro assays cited in this guide.

In Vitro Antiproliferative MTT Assay[10]

The antiproliferative activity of the indazole derivatives was determined using the methyl thiazolyl tetrazolium (MTT) colorimetric assay.

- **Cell Seeding:** Cancer cell lines (e.g., K562, A549, PC-3, Hep-G2) were seeded in 96-well plates at a density of 5×10^4 cells/mL and incubated for 24 hours.[10]
- **Compound Treatment:** The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.[10]
- **MTT Addition:** Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.[10]

- Formazan Solubilization: The resulting formazan crystals were dissolved by adding 150 μ L of dimethyl sulfoxide (DMSO).[10]
- Absorbance Measurement: The absorbance was measured at 492 nm using a microplate reader. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, was then calculated.[10]

In Vitro Antileishmanial Activity Assay[8][9]

The biological potency of 3-chloro-6-nitro-1H-indazole derivatives against Leishmania species was evaluated using an MTT-based assay.

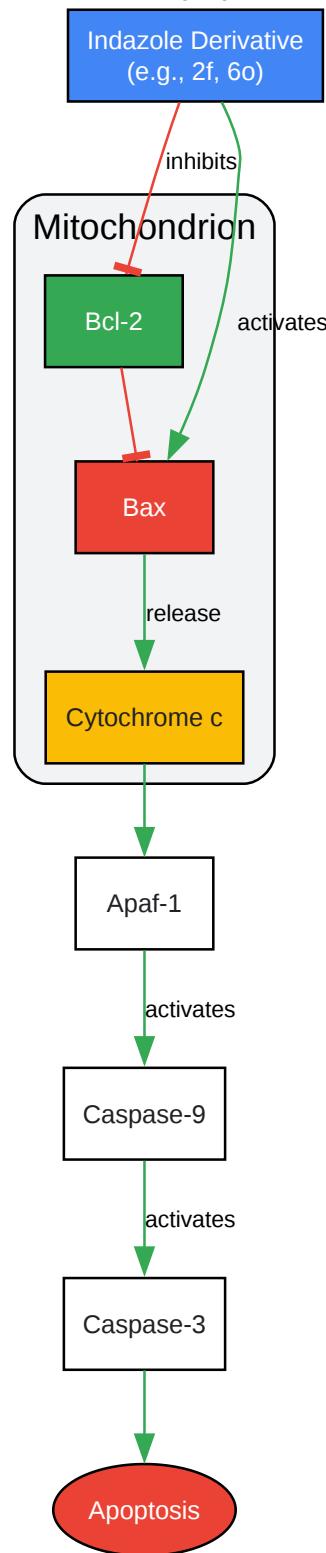
- Parasite Culture: Promastigote strains of Leishmania species (L. infantum, L. tropica, and L. major) were cultured in appropriate media.[8]
- Compound Exposure: The promastigotes were exposed to increasing concentrations of the synthesized derivatives.[8]
- MTT Assay: The in vitro antileishmanial activity was determined using the MTT assay, which measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, indicating cell viability.[8]

Visualizations

Apoptosis Signaling Pathway

Several indazole derivatives have been shown to induce apoptosis in cancer cells. For instance, compound 2f was found to upregulate cleaved caspase-3 and Bax, while downregulating Bcl-2.[1][2] Compound 6o is suggested to affect apoptosis by potentially inhibiting Bcl-2 family members and the p53/MDM2 pathway.[3][4][11] The following diagram illustrates a simplified intrinsic apoptosis pathway.

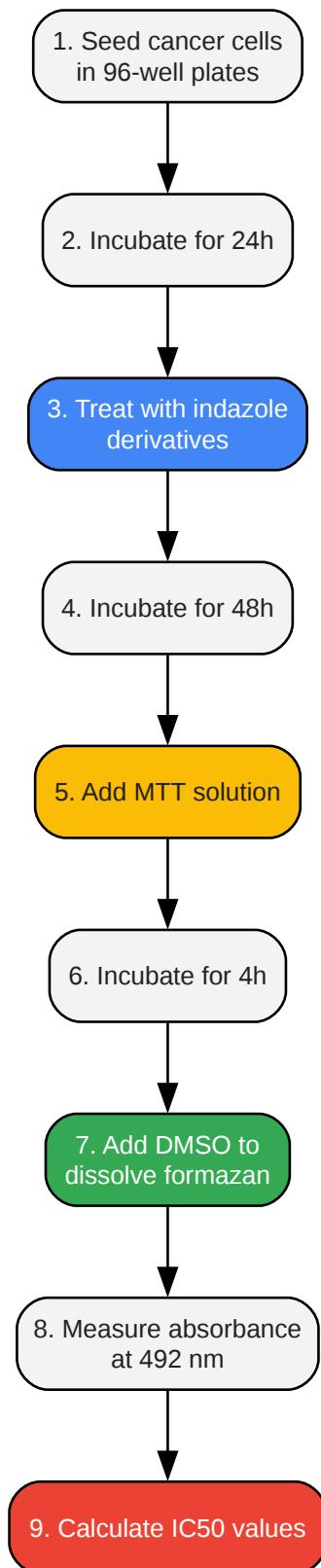
Simplified Intrinsic Apoptosis Pathway

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Caption: Simplified Intrinsic Apoptosis Pathway induced by Indazole Derivatives.

Experimental Workflow for In Vitro Antiproliferative Assay

The following diagram outlines the key steps in the MTT assay used to evaluate the cytotoxicity of the indazole derivatives.



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Caption: Workflow of the MTT Assay for cytotoxicity assessment.

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